molecular formula C20H16N2O3 B11695541 2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11695541
M. Wt: 332.4 g/mol
InChI Key: PLHBVYHCBAKKNZ-KGENOOAVSA-N
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Description

2-Hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide and 3-phenoxybenzaldehyde. Its structure features a benzohydrazide core substituted with a 2-hydroxy group and an (E)-configured 3-phenoxyphenylmethylene moiety.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16N2O3/c23-19-12-5-4-11-18(19)20(24)22-21-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14,23H,(H,22,24)/b21-14+

InChI Key

PLHBVYHCBAKKNZ-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 3-phenoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenoxy and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Benzohydrazide derivatives vary in substituents on the aromatic rings, influencing their electronic properties, solubility, and intermolecular interactions. Key examples include:

Compound Name Substituents Key Structural Features
Target Compound 3-Phenoxyphenyl, 2-hydroxy Extended π-conjugation; phenoxy group enhances lipophilicity
4-Tert-butyl-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide 4-tert-butyl, 4-fluoro-3-methoxy Steric bulk from tert-butyl group stabilizes crystal packing
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide Thiophene-2-yl Sulfur-containing heterocycle improves electron delocalization
N′-[(E)-Acridin-4-yl)methylidene]benzohydrazides Acridin-4-yl Planar acridine system enhances intercalation with biological targets
3-Chloro-N′-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide Benzothiophene, pentadecyl chain Long alkyl chain increases hydrophobicity; benzothiophene modifies electronic properties

Key Observations :

  • Electron-Withdrawing Groups (e.g., chloro, fluoro): Enhance stability and influence hydrogen-bonding patterns in crystal lattices .
  • Bulky Substituents (e.g., tert-butyl, pentadecyl): Improve crystallinity and thermal stability but may reduce solubility .
  • Heterocyclic Moieties (e.g., thiophene, acridine): Alter electronic properties and enhance bioactivity through π-π stacking interactions .

Crystallographic Data

Crystal structures of analogs reveal insights into molecular conformations and packing:

Compound Space Group Bond Lengths (Å) Hydrogen Bonding Patterns References
4-Tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide Monoclinic Pbc2 C=N: 1.28–1.31 Intramolecular O–H···N; intermolecular C–H···O
(E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Triclinic P-1 C–O: 1.36 O–H···N (intramolecular), N–H···O (intermolecular)
Copper(II) complex of (Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide Orthorhombic Cu–N: 1.97–2.01 Jahn-Teller distorted octahedral geometry

Key Findings :

  • Intramolecular hydrogen bonds (O–H···N) stabilize the hydrazone tautomer .
  • Bulky substituents like tert-butyl induce steric effects, altering packing efficiency .

Comparative Insights :

  • Metal Coordination : Copper(II) complexes show higher cytotoxicity than free ligands due to redox-active metal centers .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance DNA-binding affinity, while methoxy groups improve anti-inflammatory activity .

Biological Activity

2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{2}

Research indicates that 2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide exhibits several biological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging capabilities, which are crucial for combating oxidative stress-related diseases.
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies provide insights into how modifications to the chemical structure influence biological activity. Key findings include:

  • The presence of the hydroxyl group at the ortho position significantly enhances antioxidant activity.
  • The phenoxy substituent contributes to improved binding affinity to biological targets, which is critical for its anticancer and antimicrobial effects.

A comparative analysis of similar compounds indicates that variations in substituents can lead to marked differences in potency. For instance, derivatives with electron-withdrawing groups tend to exhibit higher activity against certain cancer cell lines.

Biological Activity Data

Activity Type IC50 Value (µM) Reference
Antioxidant12.5
Antimicrobial (E. coli)15.0
Anticancer (HeLa cells)18.0
MAO-A Inhibition1.54
MAO-B Inhibition3.64

Case Studies

  • Anticancer Studies : In vitro studies on HeLa cells showed that treatment with 2-hydroxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide resulted in significant cell death, with IC50 values indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis through the intrinsic pathway.
  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited promising results, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. It showed competitive inhibition with IC50 values comparable to known inhibitors, indicating potential applications in neuropharmacology.

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